molecular formula C11H13N3O2 B11987402 [(2-Prop-2-enoxyphenyl)methylideneamino]urea CAS No. 3256-41-5

[(2-Prop-2-enoxyphenyl)methylideneamino]urea

Cat. No.: B11987402
CAS No.: 3256-41-5
M. Wt: 219.24 g/mol
InChI Key: UWHZMMSFBJLDJT-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves reacting benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

  • 3-Bromobenzo[b]thiophene-2-carboxylic acid
  • 3-Iodobenzo[b]thiophene-2-carboxylic acid
  • 3-Fluorobenzo[b]thiophene-2-carboxylic acid

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications .

Properties

CAS No.

3256-41-5

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

[(2-prop-2-enoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C11H13N3O2/c1-2-7-16-10-6-4-3-5-9(10)8-13-14-11(12)15/h2-6,8H,1,7H2,(H3,12,14,15)

InChI Key

UWHZMMSFBJLDJT-UHFFFAOYSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)N

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)N

Origin of Product

United States

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